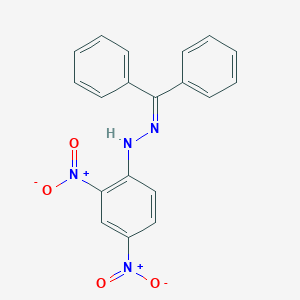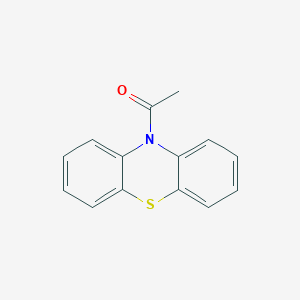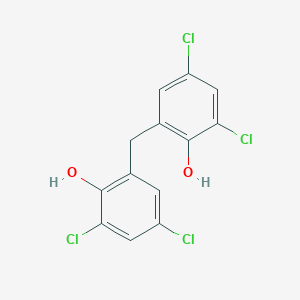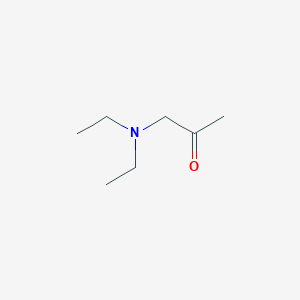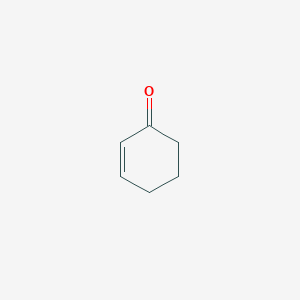
2-シクロヘキセン-1-オン
概要
説明
2-Cyclohexen-1-one is an organic compound with the molecular formula C6H8O. It is a colorless liquid that is often used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and fragrances . The compound is also known by other names such as Cyclohex-2-en-1-one and 1-Cyclohexen-3-one .
科学的研究の応用
2-Cyclohexen-1-one has a wide range of applications in scientific research:
作用機序
Target of Action
2-Cyclohexen-1-one is a versatile electrophile . It is primarily targeted towards organocopper nucleophiles, enol silanes, and phosphoniosilylations . These targets play a crucial role in various addition reactions.
Mode of Action
The compound interacts with its targets through a series of addition reactions. For instance, it undergoes conjugate addition with organocopper nucleophiles, Michael reaction with enol silanes, and phosphoniosilylations . These interactions result in changes to the molecular structure of the targets, enabling the formation of new compounds.
Biochemical Pathways
It is known to be involved in a range of addition reactions . These reactions can lead to various downstream effects, altering the biochemical landscape within the cell.
Result of Action
The molecular and cellular effects of 2-Cyclohexen-1-one’s action are largely dependent on the specific reactions it undergoes with its targets. As an electrophile, it can form covalent bonds with nucleophiles, leading to the formation of new compounds . These new compounds can have various effects at the molecular and cellular levels, potentially influencing a range of biological processes.
生化学分析
Biochemical Properties
2-Cyclohexen-1-one is a versatile electrophile employed in a range of addition reactions including conjugate addition of organocopper nucleophiles, Michael reaction with enol silanes, and phosphoniosilylations . With strong bases, the positions 4 and 6 (the two CH2-groups of the carbonyl group and the C-C double bond adjacent) are deprotonated .
Cellular Effects
It is known to be toxic if inhaled, fatal in contact with skin, and toxic if swallowed
Molecular Mechanism
The molecular mechanism of 2-Cyclohexen-1-one is not fully understood. It is known to participate in various chemical reactions. For example, it can undergo nucleophilic conjugate addition with organocopper reagents, Michael reactions with enol silanes, and phosphoniosilylations .
Temporal Effects in Laboratory Settings
It is known that the rate constants of the chemical reactions of 2-Cyclohexen-1-one with NO3 radicals is (7.25±0.29)×10−15 cm3·molecule−1·s−1 at 298 K and under 1 atm .
準備方法
Synthetic Routes and Reaction Conditions: 2-Cyclohexen-1-one can be synthesized through several methods:
Birch Reduction: This method involves the reduction of phenol using sodium or lithium in liquid ammonia, followed by acid hydrolysis.
Oxidation of Cyclohexene: Cyclohexene can be oxidized using hydrogen peroxide and vanadium catalysts to produce 2-Cyclohexen-1-one.
α-Bromination of Cyclohexanone: Cyclohexanone is brominated at the alpha position, followed by treatment with a base to yield 2-Cyclohexen-1-one.
Hydrolysis of 3-Chloro Cyclohexene: This method involves the hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol.
Industrial Production Methods: Industrial production of 2-Cyclohexen-1-one typically involves the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts .
化学反応の分析
2-Cyclohexen-1-one undergoes various types of chemical reactions:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles such as organocopper reagents to the compound.
Michael Reaction: The compound can participate in Michael reactions with enol silanes.
Robinson Annulation: This reaction involves the formation of a six-membered ring through the reaction of 2-Cyclohexen-1-one with a diketone.
Common Reagents and Conditions:
Organocopper Reagents: Used in nucleophilic conjugate addition reactions.
Enol Silanes: Employed in Michael reactions.
Diketones: Utilized in Robinson annulation reactions.
Major Products Formed:
Michael Adducts: Formed from Michael reactions.
Annulated Products: Resulting from Robinson annulation.
類似化合物との比較
2-Cyclohexen-1-one can be compared with other similar compounds such as:
Cyclopentenone: A five-membered ring analog with similar reactivity.
Cycloheptenone: A seven-membered ring analog with similar reactivity.
Cyclohexanone: A saturated analog that lacks the double bond present in 2-Cyclohexen-1-one.
Uniqueness: 2-Cyclohexen-1-one is unique due to its six-membered ring structure with a conjugated double bond and a carbonyl group, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-6-4-2-1-3-5-6/h2,4H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFSEYBSWVRWGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1024881 | |
| Record name | 2-Cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], Pale yellow to yellow clear liquid; In dilution, roasted savoury aroma with a green undertone | |
| Record name | 2-Cyclohexen-1-one | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10020 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Cyclohexenone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2029/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble, Soluble (in ethanol) | |
| Record name | 2-Cyclohexenone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2029/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.988-0.998 (20°) | |
| Record name | 2-Cyclohexenone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2029/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
3.62 [mmHg] | |
| Record name | 2-Cyclohexen-1-one | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10020 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
930-68-7, 25512-62-3 | |
| Record name | 2-Cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclohexen-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025512623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-CYCLOHEXEN-1-ONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyclohexen-1-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohex-2-enone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CYCLOHEXENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445160R1U6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Cyclohexen-1-one?
A1: 2-Cyclohexen-1-one is represented by the molecular formula C6H8O and has a molecular weight of 96.13 g/mol.
Q2: What spectroscopic data is available for characterizing 2-Cyclohexen-1-one?
A2: Researchers utilize various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR), to characterize 2-Cyclohexen-1-one. FTIR studies reveal characteristic absorption bands corresponding to the carbonyl group (C=O) and the alkene (C=C) functional groups. []
Q3: How does the stability of 2-Cyclohexen-1-one vary under different conditions?
A3: 2-Cyclohexen-1-one exhibits varying stability depending on the surrounding environment. Studies have shown that its stability is influenced by factors like temperature, pH, and the presence of other chemical species. []
Q4: Are there specific applications where the performance of 2-Cyclohexen-1-one is advantageous under particular conditions?
A4: The performance characteristics of 2-Cyclohexen-1-one make it suitable for specific applications. For instance, researchers have explored its use in the synthesis of polymers, where its reactivity and structural features contribute to desirable material properties. []
Q5: How does 2-Cyclohexen-1-one behave in reactions catalyzed by titanium dioxide (TiO2)?
A5: FTIR studies have demonstrated that 2-Cyclohexen-1-one adsorbs onto the surface of TiO2. Upon heating to 150°C, it undergoes C-H bond cleavage, leading to the formation of surface-bound phenoxy groups. []
Q6: What are the byproducts observed during the Vilsmeier reaction of 2-alkyl-2-cyclohexen-1-ones?
A6: Allylic alcohols are often observed as byproducts in the Vilsmeier reaction of 2-alkyl-2-cyclohexen-1-ones. The formation of these byproducts is attributed to the addition of oxyanions to Vilsmeier intermediates. []
Q7: What role does 2-Cyclohexen-1-one play in the synthesis of cyclohexadienones?
A7: 2-Cyclohexen-1-ones serve as valuable precursors in the synthesis of cyclohexadienones. The process involves the introduction of a phenylseleno group at the 6-position of the cyclohexenone ring, followed by oxidation with hydrogen peroxide. This strategy offers a reliable route to cyclohexadienones with good yields. []
Q8: How does the ring size of α,β-unsaturated cyclic ketones influence their Baylis-Hillman reactions?
A8: Research suggests that the size of the cyclic ketone significantly impacts the outcome of Baylis-Hillman reactions. While 2-cyclohexen-1-one and 2-cyclopenten-1-one participate in the Baylis-Hillman reaction, larger ring systems like 2-cyclohepten-1-one and 2-cycloocten-1-one primarily undergo aldol condensation. []
Q9: Have computational methods been employed to study the Diels-Alder reactions of 2-Cyclohexen-1-one derivatives?
A9: Semiempirical molecular orbital calculations have been used to investigate the Diels-Alder reactions of 2-hydroxy analogues of 2-cyclohexen-1-one dienes with di-t-butyl acetylenedicarboxylate. These calculations provide insights into the transition states and reaction pathways. []
Q10: How do structural modifications on the phenyl ring of 2-Cyclohexen-1-one derivatives affect their herbicidal activity?
A10: Studies on a series of 2-(1-anilinobutylidene)-5,5-dimethyl-3-hydroxy-2-cyclohexen-1-ones demonstrated that modifications on the phenyl ring, specifically the type and position of substituents, could significantly influence their herbicidal efficacy against submerged paddy weed species. []
Q11: Are there any formulation strategies that have been investigated to improve the stability or bioavailability of 2-Cyclohexen-1-one derivatives?
A11: While specific formulation strategies for 2-Cyclohexen-1-one are not explicitly detailed in the provided research, the synthesis of its derivatives often involves incorporating various functional groups. These modifications can potentially improve solubility, stability, and other pharmacokinetic properties. []
Q12: What analytical techniques are employed for the analysis of 2-Cyclohexen-1-one and its derivatives?
A12: Researchers employ a range of analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the identification and quantification of 2-Cyclohexen-1-one and its derivatives in complex mixtures. [, ]
Q13: How is the vapor-liquid equilibrium data of 2-Cyclohexen-1-one containing mixtures determined and validated?
A13: Vapor-liquid equilibrium data for mixtures containing 2-Cyclohexen-1-one, such as cyclohexanone + 2-cyclohexen-1-one and cyclohexanol + 2-cyclohexen-1-one, are determined experimentally at constant pressure. The thermodynamic consistency of this data is validated using tests like the Wisniak's and area tests. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
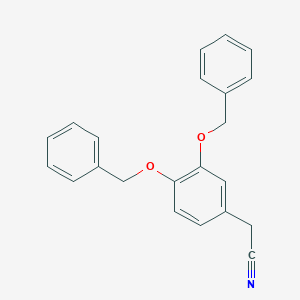

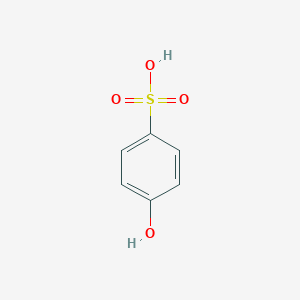
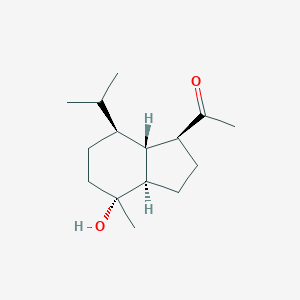
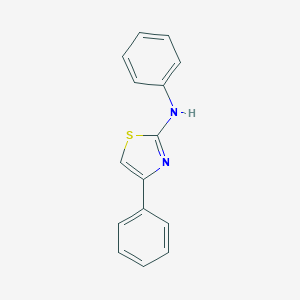
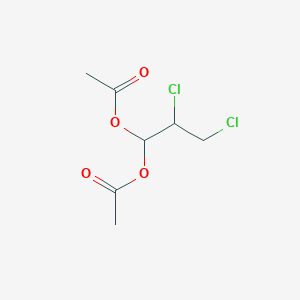
![Ethyl 3-[(4-chlorophenyl)thio]propanoate](/img/structure/B156016.png)
